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Compound of Interest

Compound Name: 2-bromo-N,N-diphenylaniline

Cat. No.: B1287648

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-bromo-N,N-
diphenylaniline (also known as 2-bromotriphenylamine). Due to the limited availability of
directly published experimental spectra for this specific compound, this guide leverages data
from closely related analogs and foundational spectroscopic principles to present a detailed
analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) characteristics.

Predicted Spectral Data

The following tables summarize the predicted and analogous spectral data for 2-bromo-N,N-
diphenylaniline. This data is compiled from spectral information for the closely related
compound, 2-bromo-N-phenylaniline, and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Spectral Data for 2-bromo-N,N-diphenylaniline
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Chemical Shift (5,

Coupling Constant

Multiplicity Assignment
ppm) (3, Hz)
H-6' (proton ortho to
~7.60 dd ~8.0,1.5 _
bromine)
~7.40 - 7.20 m Aromatic protons
H-4' (proton para to
~7.10 td ~7.5,15 (.p P
bromine)
~7.00 - 6.80 m Aromatic protons

Predicted data is based on the analysis of 2-bromo-N-phenylaniline and standard chemical

shift tables.

Table 2: Predicted 13C NMR Spectral Data for 2-bromo-N,N-diphenylaniline

Chemical Shift (6, ppm)

Assignment

~147 C-N (quaternary)
~145 C-N (quaternary, phenyl rings)
~133 C-Br (quaternary)
~130 - 120 Aromatic carbons
~115 C-2' (carbon bearing bromine)

Predicted data is based on the analysis of 2-bromo-N-phenylaniline and standard chemical

shift tables.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 2-bromo-N,N-diphenylaniline
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Wavenumber (cm~?) Intensity Assignment
3100 - 3000 Medium C-H stretching (aromatic)
1600 - 1450 Strong C=C stretching (aromatic)
C-N stretching (aromatic
1320 - 1250 Strong ]
amine)
C-H out-of-plane bending
750 - 700 Strong ]
(aromatic)
~600 Medium C-Br stretching

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for 2-bromo-N,N-diphenylaniline

m/z Relative Intensity Assignment
] [M]* (Molecular ion peak with
323/325 High o
bromine isotopes)
244 Moderate [M - Br]*
C12H9N]* (Diphenylamine
167 Moderate [ I" (Bipheny
fragment)
) [C12HsN]* (Carbazole-like
166 High

fragment)

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data presented above.

NMR Spectroscopy

A sample of 2-bromo-N,N-diphenylaniline (10-20 mg) would be dissolved in approximately
0.7 mL of deuterated chloroform (CDCIsz) in a 5 mm NMR tube. *H and 3C NMR spectra would
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be recorded on a 400 MHz or 500 MHz spectrometer. Chemical shifts would be referenced to
the residual solvent peak of CDCIs (0 7.26 ppm for *H and & 77.16 ppm for 13C).

Infrared (IR) Spectroscopy

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A
small amount of the solid 2-bromo-N,N-diphenylaniline sample would be placed on a
diamond attenuated total reflectance (ATR) accessory. The spectrum would be recorded over a
range of 4000-400 cm~1 with a resolution of 4 cm~1.

Mass Spectrometry (MS)

Mass spectra would be acquired using a mass spectrometer equipped with an electron
ionization (EI) source. A dilute solution of the sample in a volatile solvent (e.g., methanol or
dichloromethane) would be introduced into the instrument. The electron energy would be set to
70 eV. The mass analyzer would scan a mass range of m/z 50-500.

Visualization of Fragmentation Pathway

The following diagram illustrates the predicted primary fragmentation pathway of 2-bromo-N,N-
diphenylaniline under electron ionization.

Bre

[CisH14BrN]* - Bre [CisH1aN]* -CeHs | [C12HsN]*
m/z = 323/325 mi/z = 244 m/z = 166

Click to download full resolution via product page

Caption: Predicted EI-MS fragmentation of 2-bromo-N,N-diphenylaniline.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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